Sigma-2 Receptor Affinity: 9.3-Fold Higher Affinity for Sigma-2 versus Sigma-1 Receptor (Ki 90 nM vs 841 nM)
1-(3-(4-Nitrophenoxy)propyl)pyrrolidine demonstrates a clear binding preference for the sigma-2 receptor (Ki = 90 nM) over the sigma-1 receptor (Ki = 841 nM), representing a 9.3-fold selectivity window [1]. In contrast, the prototypical sigma-1 antagonist BD1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine) exhibits a Ki of 2 ± 1 nM for sigma-1 with only 4-fold selectivity over sigma-2 [2], reflecting a distinct receptor preference profile. High-affinity pyrrolidine-based sigma-1 ligands can achieve Ki values as low as 0.12 nM [3], underscoring the moderate sigma-1 affinity of the target compound relative to the broader pyrrolidine class. This differential sigma-2/sigma-1 binding ratio positions the compound as a useful tool for applications requiring sigma-2 preference within a defined affinity range.
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Sigma-2 Ki = 90 nM; Sigma-1 Ki = 841 nM |
| Comparator Or Baseline | BD1008: Sigma-1 Ki = 2 ± 1 nM, 4× selective over sigma-2; High-affinity pyrrolidine sigma-1 ligands: Ki = 0.12 nM |
| Quantified Difference | Target compound: Sigma-2 preference (9.3×); BD1008: Sigma-1 preference (4×); High-affinity ligands: >7000× lower Ki than target compound at sigma-1 |
| Conditions | Target compound: sigma-2 binding to rat PC12 cells, sigma-1 binding to guinea pig brain membranes [1]. BD1008: sigma-1 binding to guinea pig brain membranes using [3H]pentazocine [2]. |
Why This Matters
The moderate sigma-2 affinity combined with 9.3-fold selectivity over sigma-1 provides a distinct pharmacological fingerprint that cannot be replicated by high-potency sigma-1 ligands (Ki < 10 nM) or sigma-1-preferring antagonists, enabling specific experimental interrogation of sigma-2-mediated pathways without the confounding sigma-1 activation seen with potent sigma-1 binders.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM for sigma-2 receptor; Ki = 841 nM for sigma-1 receptor. View Source
- [2] Wikipedia. BD1008. Binding affinity: Ki = 2 ± 1 nM for sigma-1 receptor, 4-fold selectivity over sigma-2. View Source
- [3] Reference Citation Analysis. 3-Phenylpyrrolidine derivatives: Ki = 0.12 nM for sigma-1 receptor. View Source
